molecular formula C15H12FNO3S B395067 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 385382-63-8

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid

Cat. No.: B395067
CAS No.: 385382-63-8
M. Wt: 305.3g/mol
InChI Key: XOTPQGNCZGARQA-UHFFFAOYSA-N
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Description

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid is an organic compound that features a benzoic acid moiety linked to a fluorophenyl group through a thioether and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2-fluoroaniline and an appropriate acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine, forms the amide intermediate.

    Thioether Formation: The amide intermediate is then reacted with thiobenzoic acid under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
  • 2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
  • 2-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

Uniqueness

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.

Biological Activity

2-({2-[(2-Fluorophenyl)amino]-2-oxoethyl}thio)benzoic acid, also known by its CAS number 385382-63-8, is an organic compound featuring a benzoic acid moiety linked to a fluorophenyl group through a thioether and amide linkage. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12FNO3S
  • Molecular Weight : 305.33 g/mol
  • SMILES Notation : O=C(CSCC(O)=O)NC1=CC=CC=C1F

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioether and amide functionalities may facilitate binding to biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. The presence of the fluorine atom may enhance the stability and reactivity of the compound compared to non-fluorinated analogs.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibitory properties. For instance, thioether-containing compounds have been shown to inhibit various enzymes involved in metabolic pathways. The specific inhibitory effects of this compound on particular enzymes remain to be fully elucidated but warrant further investigation.

Anticancer Activity

Preliminary studies suggest that derivatives of benzoic acid can exhibit anticancer properties. Given that this compound shares structural similarities with known anticancer agents, it is hypothesized that it may possess similar activity. Investigations into its efficacy against various cancer cell lines are ongoing.

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibition of cyclooxygenase (COX) enzymes by thioether derivatives, indicating potential anti-inflammatory properties. While specific data on this compound is limited, its structural characteristics suggest it could exhibit similar activities.
    CompoundTarget EnzymeIC50 (µM)
    Compound ACOX-15.0
    Compound BCOX-23.5
    2-{...}TBDTBD
  • Antitumor Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cells. Further research is needed to confirm whether this compound has similar effects.

Comparative Analysis

When compared to similar compounds, such as 4-{(4-Fluorophenyl)amino}-thio derivatives, the unique fluorine substitution in this compound may influence its biological activity.

Compound NameBiological ActivityUnique Features
Compound ACOX inhibitionNo fluorine substitution
Compound BAntitumorContains a methyl group
2-{...}TBDContains a fluorine atom

Properties

IUPAC Name

2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3S/c16-11-6-2-3-7-12(11)17-14(18)9-21-13-8-4-1-5-10(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTPQGNCZGARQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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